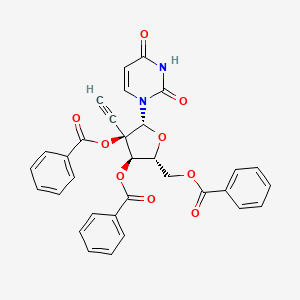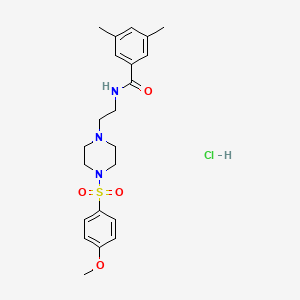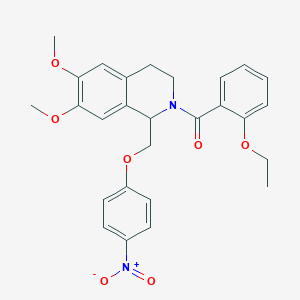![molecular formula C28H33N5O2S B2365589 N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-96-8](/img/structure/B2365589.png)
N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives generally involves the reaction of amines with triazole-2-thiol1. However, the specific synthesis process for “N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is not available in the literature I have access to.Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings1.Chemical Reactions Analysis
The specific chemical reactions involving “N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” are not available in the literature I have access to.Scientific Research Applications
Synthesis and Computational Prediction
A study detailed the synthesis and computer prediction of the biological activity for a class of compounds including 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The PASS program and GUSAR software were utilized for predicting biological activities and acute toxicity. The compounds synthesized were identified as potential substances with antineurotic activity, particularly for treating male reproductive and erectile dysfunction, and were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Molecular Rearrangements and Betaine Formation
Another research effort explored the preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of related compounds. This study contributed to the understanding of the chemical behavior and structural analysis of these molecules, providing insights into their reactivity and potential for further functionalization (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Biological Evaluation of Derivatives
A series of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives were synthesized and evaluated for their antioxidant and antibacterial activities. Some derivatives showed promising results as antioxidant agents and antibacterial agents, indicating their potential for further pharmacological exploration, including anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).
Antiproliferative Agents via Hybrid Pharmacophore Approach
Research into [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives revealed their antiproliferative effects against various cancer cell lines. These findings highlight the compounds' potential as anticancer agents, demonstrating a promising avenue for the development of new therapeutic agents in oncology (Kaneko, Ninomiya, Yoshikawa, Ono, Sonawane, Tanaka, Nishina, & Koketsu, 2020).
Safety And Hazards
Future Directions
The future directions for research on triazoloquinazoline derivatives could involve further exploration of their potential as antiviral and antimicrobial agents1. Additionally, the development of novel synthetic methods to produce these compounds could be a promising area of research.
Please note that this information is based on the general characteristics of triazoloquinazoline derivatives and may not apply specifically to “N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide”. For more specific information, please consult a specialist or refer to relevant scientific literature.
properties
IUPAC Name |
N-cyclopentyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2S/c1-17(2)15-32-26(35)23-12-11-20(25(34)29-22-7-5-6-8-22)14-24(23)33-27(32)30-31-28(33)36-16-21-13-18(3)9-10-19(21)4/h9-14,17,22H,5-8,15-16H2,1-4H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWASJHLCXUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)

![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)

![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)


![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
